molecular formula C27H28N4O4 B3985791 propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3985791
M. Wt: 472.5 g/mol
InChI Key: QNZZOZWKTXECKV-UHFFFAOYSA-N
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Description

Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a pyrazole substituent at the 4-position. The core structure resembles Biginelli reaction products, which are known for diverse pharmacological activities . Key structural attributes include:

  • Pyrazole substituent: The 1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl] group introduces steric bulk and π-π interaction capabilities. The allyloxy (prop-2-en-1-yloxy) moiety may enhance reactivity or metabolic susceptibility.

Synthesis likely involves a multi-step approach, including:

Formation of the tetrahydropyrimidine core via a Biginelli-like condensation .

Functionalization of the pyrazole ring through Suzuki coupling or Vilsmeier-Haack reactions to introduce the allyloxy-phenyl group .

Esterification to attach the propan-2-yl group.

Characterization methods include $ ^1H $-NMR, $ ^{13}C $-NMR, IR spectroscopy, and mass spectrometry, as employed for analogous compounds .

Properties

IUPAC Name

propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4/c1-5-15-34-21-13-11-19(12-14-21)24-22(16-31(30-24)20-9-7-6-8-10-20)25-23(26(32)35-17(2)3)18(4)28-27(33)29-25/h5-14,16-17,25H,1,15H2,2-4H3,(H2,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZZOZWKTXECKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The synthesis begins with the preparation of the 1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazole intermediate. This can be achieved through the reaction of phenylhydrazine with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions.

    Cyclization to form the tetrahydropyrimidine ring: The pyrazole intermediate is then reacted with ethyl acetoacetate and urea in the presence of a base such as sodium ethoxide to form the tetrahydropyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of a strong acid catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group (-COO-) undergoes hydrolysis under acidic or basic conditions:

Reaction ConditionsProductsMechanismReferences
Aqueous NaOH (saponification)Sodium carboxylate + propan-2-olNucleophilic acyl substitution
HCl (acidic hydrolysis)Carboxylic acid derivative + propan-2-olAcid-catalyzed ester cleavage

Key factors influencing hydrolysis include pH, temperature, and steric hindrance from the bulky substituents. The tetrahydropyrimidine ring remains stable under mild hydrolysis conditions but may undergo ring-opening in strongly acidic media.

Oxidation-Reduction Reactions

The propenyloxy (-O-CH2-CH=CH2) and pyrazole moieties participate in redox processes:

Target GroupReagents/ConditionsProductsNotes
Propenyloxy side chainKMnO₄ (acidic)Epoxide or diol via dihydroxylationStereoselectivity observed
Pyrazole ringH₂/Pd-CPartially saturated pyrazoline derivativeSelective reduction of C=N bonds

Oxidation of the propenyloxy group is highly dependent on reaction conditions, with epoxidation favored in anhydrous environments . The pyrazole ring’s aromaticity limits reactivity, but catalytic hydrogenation can reduce its unsaturation.

Nucleophilic Substitution

The ester and ether groups are susceptible to nucleophilic attack:

Reaction SiteNucleophileProductsConditions
Ester carbonylGrignard reagentsKetone derivativeAnhydrous, low temperature
Propenyloxy etherStrong bases (e.g., NaH)Substituted phenol + allyl alcoholPolar aprotic solvents

The bulky tetrahydropyrimidine ring sterically hinders nucleophilic substitution at the ester group, necessitating prolonged reaction times.

Cycloaddition and Cross-Coupling

The propenyloxy group participates in [4+2] Diels-Alder reactions, while aromatic rings enable palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductsYield Optimization
Diels-AlderDienophiles (e.g., maleic anhydride)Six-membered cyclic adductsHigh temperature (Δ)
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidsBiaryl derivativesInert atmosphere, THF solvent

Cross-coupling reactions require precise control of catalyst loading and ligand selection to minimize side reactions .

Thermal and Photochemical Degradation

Under extreme conditions, the compound degrades via:

ConditionDegradation PathwayObserved Byproducts
High temperature (>200°C)Cleavage of ester and ether linkagesCO₂, allyl alcohols, aromatic amines
UV irradiationPyrazole ring rearrangementIsomeric pyrazoline derivatives

Stability studies indicate the compound is shelf-stable at room temperature but requires protection from light and moisture .

Synthetic Modifications in Drug Discovery

In medicinal chemistry, this compound serves as a scaffold for derivatization:

ModificationPurposeExample Reagents
Ester → AmideImprove metabolic stabilityNH₃, DCC
Propenyloxy → EpoxideEnhance electrophilicity for targetingmCPBA

These modifications are guided by computational modeling to predict binding affinities.

Key Considerations for Reaction Design:

  • Steric effects : Bulky substituents slow reaction kinetics, requiring optimized stoichiometry.

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

  • Catalyst compatibility : Palladium-based catalysts are preferred for aryl couplings due to their efficiency .

Scientific Research Applications

Structural Formula

The compound can be represented by the following structural formula:

C27H28N4O4\text{C}_{27}\text{H}_{28}\text{N}_{4}\text{O}_{4}

The synthesis of this compound typically involves several steps, including the formation of a pyrazole ring followed by cyclization to create a tetrahydropyrimidine structure. The synthesis can be summarized as follows:

  • Formation of the Pyrazole Ring : This involves the reaction of phenylhydrazine with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions.
  • Cyclization : The pyrazole intermediate is reacted with ethyl acetoacetate and urea in the presence of a base like sodium ethoxide to yield the tetrahydropyrimidine structure.

Scientific Research Applications

Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been explored for various applications:

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Its unique structure may allow it to interact with biological targets effectively, potentially leading to new therapeutic agents.

Organic Synthesis

As an intermediate in organic synthesis, this compound can facilitate the development of more complex molecules. Its reactivity allows chemists to explore various synthetic pathways.

Materials Science

Due to its distinctive properties, this compound may find applications in materials science, particularly in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Structural Features Biological Activity (Reported) Key Differences vs. Target Compound
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate - Chloro and methyl groups on pyrazole
- Ethyl ester
Antibacterial, anti-tuberculosis - Smaller ester group (ethyl vs. propan-2-yl) reduces lipophilicity
- Chloro substituent may enhance electrophilicity and toxicity
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate (CAS 1243021-30-8) - Thioxo (C=S) group
- Diphenylpyrazole
Not specified (structural analog) - Thioxo group alters electronic properties and metabolic stability vs. 2-oxo
- Diphenylpyrazole increases steric hindrance
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde - Propargyloxy group
- Aldehyde functionality
Antimicrobial - Aldehyde group enables nucleophilic addition vs. carboxylate ester
- Propargyloxy vs. allyloxy: higher reactivity in click chemistry
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-thiazolo[3,2-a]pyrimidine-6-carboxylate - Thiazolo-pyrimidine fused ring
- Dichlorophenyl group
Anticancer (hypothesized) - Fused thiazole ring modifies planarity and π-stacking
- Dichlorophenyl enhances hydrophobicity

Key Observations:

Bulkier esters may reduce hydrolysis rates, enhancing metabolic stability .

1-Phenyl-3-arylpyrazole moieties are common in kinase inhibitors, suggesting possible enzyme-targeting activity .

Tetrahydropyrimidine vs. The 2-oxo group in the target may engage in stronger hydrogen bonding vs. thioxo analogs, influencing target affinity .

Bioactivity Clustering :

  • Data mining suggests structurally similar compounds cluster by bioactivity (e.g., antimicrobial, anticancer) . The target’s allyloxy and propan-2-yl groups may position it within clusters associated with anti-inflammatory or kinase-modulating effects.

Biological Activity

Overview

Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities that have drawn interest in medicinal chemistry and pharmacology. Its unique structure features multiple functional groups, including a pyrazole and tetrahydropyrimidine moiety, which may contribute to its diverse biological effects.

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the pyrazole ring through the reaction of phenylhydrazine with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions. Following this, the pyrazole intermediate is cyclized with ethyl acetoacetate and urea in the presence of a base to form the tetrahydropyrimidine structure. The compound's molecular formula is C27H28N4O4C_{27}H_{28}N_{4}O_{4} with a molecular weight of approximately 488.6 g/mol .

Antimicrobial Activity

Research has shown that compounds similar in structure to propan-2-yl 6-methyl-2-oxo derivatives exhibit significant antimicrobial properties. For instance, studies have tested various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing varying degrees of inhibition. These findings suggest that the compound may possess antibacterial activity, which warrants further investigation .

Anticancer Potential

The structure–activity relationship (SAR) studies indicate that compounds with similar structural features have shown anticancer activity by targeting specific enzymes involved in cell proliferation. For example, some derivatives have demonstrated binding affinity to thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells . This suggests that propan-2-yl 6-methyl-2-oxo could also be explored for its potential anticancer effects.

The proposed mechanism of action for propan-2-yl 6-methyl-2-oxo involves interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to altered cellular responses. For instance, inhibition of phospholipase A2 has been highlighted as a potential mechanism for related compounds that induce phospholipidosis, suggesting a broader impact on lipid metabolism .

Study on Antimicrobial Activity

In a study assessing antimicrobial properties, various derivatives were tested using the agar disc-diffusion method against S. aureus and E. coli. Results indicated that certain compounds exhibited significant inhibition at concentrations as low as 1 mM, highlighting their potential as therapeutic agents against resistant bacterial strains .

Anticancer Research Insights

Another study focused on the anticancer properties of structurally related compounds found that specific modifications enhanced binding affinity to cancer-related targets. The research emphasized the importance of structural variations in optimizing therapeutic efficacy against cancer cells .

Comparative Analysis of Biological Activity

Compound Activity Type Target IC50 Value Reference
Propan-2-yl 6-methyl derivativeAntimicrobialS. aureus< 1 mM
Similar pyrazole derivativeAnticancerThymidylate synthaseVaries by structure
Cationic amphiphilic compoundsPhospholipase A2 inhibitionPLA2G15< 0.18 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
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propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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